molecular formula C12H16N2O2 B2521108 6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one CAS No. 1879761-73-5

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one

Cat. No.: B2521108
CAS No.: 1879761-73-5
M. Wt: 220.272
InChI Key: ZWAZPNCXCVVEAD-UHFFFAOYSA-N
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Description

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one is an organic compound with a molecular formula of C12H16N2O2. It is a derivative of quinazolinone, characterized by the presence of an ethoxy group at the 6th position and two methyl groups at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one can be synthesized through the condensation of p-amino phenethyl ether with acetone in the presence of a catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted quinazolinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one
  • 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline

Uniqueness

6-Ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

6-ethoxy-2,2-dimethyl-1,3-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-4-16-8-5-6-10-9(7-8)11(15)14-12(2,3)13-10/h5-7,13H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAZPNCXCVVEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(NC2=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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